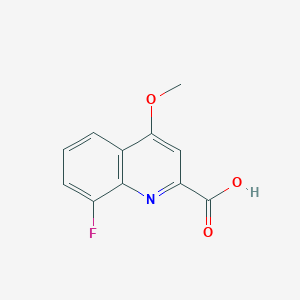

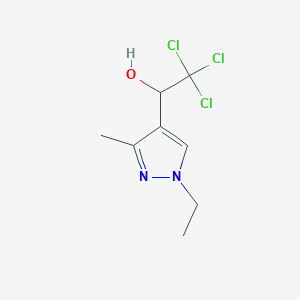

![molecular formula C10H15Cl2N3 B1396487 (1-Imidazo[1,2-a]pyridin-2-ylpropyl)amine dihydrochloride CAS No. 1332531-52-8](/img/structure/B1396487.png)

(1-Imidazo[1,2-a]pyridin-2-ylpropyl)amine dihydrochloride

Übersicht

Beschreibung

“(1-Imidazo[1,2-a]pyridin-2-ylpropyl)amine dihydrochloride” is a chemical compound that is part of a collection of unique chemicals provided by Sigma-Aldrich . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis

The molecular structure of “(1-Imidazo[1,2-a]pyridin-2-ylpropyl)amine dihydrochloride” can be represented by the SMILES stringNC(CC)C1=CN2C(N=CC=C2)=N1.Cl . Chemical Reactions Analysis

The reaction starts with the formation of a carbanion intermediate from malononitrile-active methylene compound and the attack of this intermediate to the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the olefin intermediate as Knoevenagel product .Physical And Chemical Properties Analysis

“(1-Imidazo[1,2-a]pyridin-2-ylpropyl)amine dihydrochloride” is a solid compound . More specific physical and chemical properties are not available in the current literature.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Imidazo[1,2-a]pyridine derivatives, including “(1-Imidazo[1,2-a]pyridin-2-ylpropyl)aminedihydrochloride”, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are distinctive organic nitrogen-bridged heterocyclic compounds that have several uses in medicines .

Material Science

The structural character of imidazo[1,2-a]pyridine compounds makes them useful in material science . Their unique chemical structure can be leveraged in the development of various materials.

Organic Synthesis

Imidazo[1,2-a]pyridine acts as a versatile scaffold in organic synthesis . The compound can be synthesized from easily available chemicals, making it desirable for use in various branches of chemistry .

Drug Development

The reactivity and multifarious biological activity of imidazo[1,2-a]pyridine make it a valuable component in drug development . It’s used in the development of various drugs, including anti-cancer drugs .

Optoelectronic Devices

Imidazo[1,2-a]pyridine compounds have shown promising innovations in technological applications such as optoelectronic devices . Their unique properties can enhance the performance of these devices.

Sensors

These compounds are also used in the development of sensors . Their sensitivity to various physical and chemical stimuli makes them ideal for this application.

7. Emitters for Confocal Microscopy and Imaging Imidazo[1,2-a]pyridine compounds are used as emitters for confocal microscopy and imaging . Their fluorescent properties make them suitable for this purpose.

Organometallics and Natural Products

Imidazo[1,2-a]pyridine derivatives are used in the synthesis of organometallics and natural products . Their versatile reactivity and structural character make them a valuable tool in these areas.

Safety and Hazards

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may interact with various biological targets.

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been noted for their potential in the development of covalent inhibitors , indicating that they may interact with their targets through covalent bonding.

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been noted for their potential in the development of covalent inhibitors , suggesting that they may affect pathways involving their target proteins.

Result of Action

Some imidazo[1,2-a]pyridine derivatives have demonstrated good inhibitory activities against certain enzymes , suggesting that they may exert their effects by inhibiting these enzymes.

Eigenschaften

IUPAC Name |

1-imidazo[1,2-a]pyridin-2-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.2ClH/c1-2-8(11)9-7-13-6-4-3-5-10(13)12-9;;/h3-8H,2,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWBOCWXVAMUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN2C=CC=CC2=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

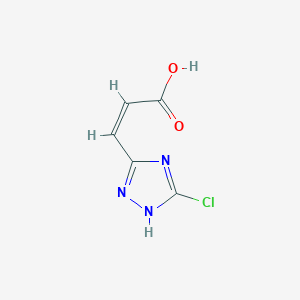

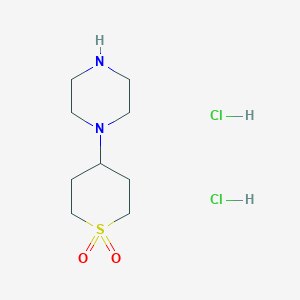

![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one](/img/structure/B1396404.png)

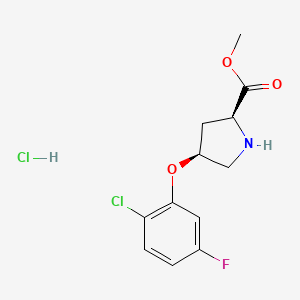

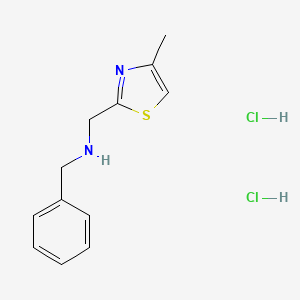

![5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole](/img/structure/B1396407.png)

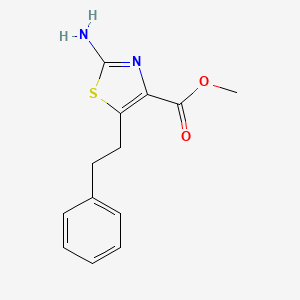

![1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1396409.png)

![4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B1396412.png)

![2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1396414.png)

![4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1396415.png)

![tert-Butyl {2-[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]ethyl}carbamate](/img/structure/B1396426.png)